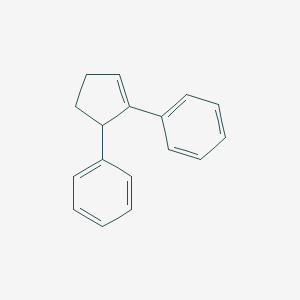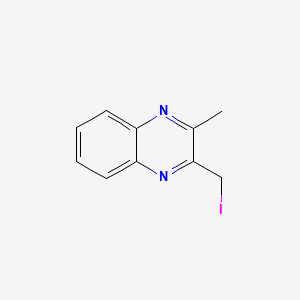
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms.
Vorbereitungsmethoden
The synthesis of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves several steps. One common method includes the reaction of a suitable precursor with a carbamate reagent under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-4-thiaspiro(4.5)decane-2-methanol, carbamate can be compared with similar compounds such as:
1-Oxa-4-thiaspiro(4.5)decane-6-carbonitrile: This compound has a similar spiro structure but with a nitrile group instead of a methanol group.
1,6-Dioxaspiro(4.5)decane-2-methanol: This compound contains two oxygen atoms in the spiro ring instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms in the spiro structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
24606-95-9 |
|---|---|
Molekularformel |
C10H17NO3S |
Molekulargewicht |
231.31 g/mol |
IUPAC-Name |
6-oxa-9-thiaspiro[4.5]decan-7-ylmethyl carbamate |
InChI |
InChI=1S/C10H17NO3S/c11-9(12)13-5-8-6-15-7-10(14-8)3-1-2-4-10/h8H,1-7H2,(H2,11,12) |
InChI-Schlüssel |
JMFPHUOWOWOQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CSCC(O2)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)

![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)



